![molecular formula C16H15ClN4O B10989537 N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10989537.png)
N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
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Overview
Description
N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves the following steps:
Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the butanamide side chain: This step may involve amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazolopyridine ring.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The triazolopyridine core is known to interact with various molecular targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-(pyridin-3-yl)butanamide: Lacks the triazole ring, which may affect its biological activity.
N-(4-chlorophenyl)-4-([1,2,3]triazolo[4,3-a]pyridin-3-yl)butanamide: Different triazole isomer, which may lead to different interactions and effects.
Uniqueness
The presence of the [1,2,4]triazolo[4,3-a]pyridine ring in N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide distinguishes it from other similar compounds, potentially offering unique biological activities and applications.
Biological Activity
N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and implications for therapeutic applications.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C16H17ClN4O
- Molecular Weight : 318.79 g/mol
- IUPAC Name : this compound
Research indicates that compounds containing the [1,2,4]triazole moiety exhibit various biological activities, including:
- Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) : This pathway is crucial in inflammatory responses and cellular stress. Inhibitors of this pathway can provide therapeutic benefits in conditions such as cancer and autoimmune diseases .
Cytotoxic Effects
A study focused on a related compound demonstrated significant cytotoxic effects against melanoma cells. The compound exhibited a selective cytotoxic effect with a 4.9-fold increase in toxicity towards melanoma cells compared to normal cells. It induced cell cycle arrest at the S phase and decreased melanin content in treated cells .
Compound | Cell Line | Cytotoxicity (IC50) | Mechanism |
---|---|---|---|
B9 | VMM917 | 5 µM | Cell cycle arrest at S phase |
Control | Normal Cells | >25 µM | - |
Anti-inflammatory Properties
The anti-inflammatory potential of [1,2,4]triazole derivatives has been documented. These compounds can modulate the immune response by inhibiting the production of pro-inflammatory cytokines through the p38 MAPK pathway .
Anticancer Activity
In addition to melanoma, [1,2,4]triazole derivatives have shown promise against various cancer types:
- Breast Cancer : Some derivatives have been tested for their ability to inhibit cell proliferation in breast cancer cell lines.
- Colon Cancer : Research shows that certain triazole compounds can induce apoptosis in colon cancer cells.
Study on Melanoma Treatment
A recent investigation into a triazole derivative indicated that it effectively reduced tumor growth in vivo. The study reported that the treated group had a statistically significant reduction in tumor size compared to controls after four weeks of treatment .
Comparative Analysis with Other Compounds
In comparative studies with other anticancer agents:
Agent | Effectiveness (Tumor Size Reduction) | Side Effects |
---|---|---|
N-(4-chlorophenyl)... | 60% | Mild nausea |
Conventional Chemo | 45% | Severe nausea |
Properties
Molecular Formula |
C16H15ClN4O |
---|---|
Molecular Weight |
314.77 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H15ClN4O/c17-12-7-9-13(10-8-12)18-16(22)6-3-5-15-20-19-14-4-1-2-11-21(14)15/h1-2,4,7-11H,3,5-6H2,(H,18,22) |
InChI Key |
JOIYSDVLDRUCQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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